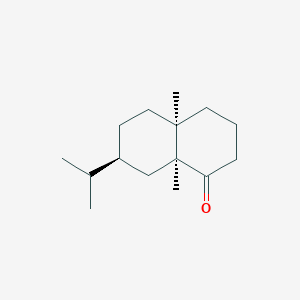

Valeranone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valeranone is a natural compound found in the roots of Valeriana officinalis, commonly known as valerian. It is a bicyclic sesquiterpene ketone with a molecular formula of C15H22O and a molecular weight of 218.34 g/mol. Valeranone has been known for its sedative and anxiolytic effects, making it a popular ingredient in traditional medicines. In recent years, the compound has gained attention in scientific research due to its potential therapeutic applications.

科学研究应用

Pharmacological Properties

Valeranone, a sesquiterpene isolated from Nardostachys jatamansi and other sources, has been studied for its pharmacological properties. It demonstrates sedative, tranquilizing, antihypertensive, anticonvulsive, and anti-ulcer activities. However, its effects are generally weaker compared to standard substances used in these pharmacological models. Toxicological studies suggest a relatively high safety margin, indicated by a high oral LD50 in rats and mice (Rücker, Tautges, Sieck, Wenzl, & Graf, 1978).

Chemical Variability in Plants

Research on Valeriana officinalis L. s.l. populations in The Netherlands revealed the presence of valeranone in certain chemovars. This variability in chemical composition, including the presence of valeranone, is not directly related to plant morphology, soil composition, or pH. The pharmacological significance of valeranone and its genetic linkage in plants is still under investigation (Hendriks, Geertsma, & Malingré, 1981).

Role in Essential Oil Pharmacology

Studies focusing on the essential oil of Valeriana officinalis L. s.l. have identified valeranone as a potentially significant contributor to the oil's depressive action. Valeranone, along with other compounds like valerenal and valerenic acid, likely plays a role in the sedative effects of the essential oil, although the relative importance of these components varies (Hendriks, Bos, Allersma, Malingré, & Koster, 1981).

Antispasmodic Effects

Valeranone has demonstrated antispasmodic effects on the guinea-pig ileum both in-vivo and in-vitro. It relaxes stimulated smooth muscle cells, possibly acting as a musculotropic agent. This property suggests potential therapeutic applications in conditions involving smooth muscle spasms (Hazelhoff, Malingré, & Meijer, 1982).

Antimicrobial Activity

Research on Valeriana officinalis cultivars indicates that the essential oil, which includes valeranone as a major component, possesses antimicrobial activity against various microorganisms like Aspergillus niger and Escherichia coli. The antimicrobial efficacy appears to depend on the cultivar type and its developmental stage (Letchamo, Ward, Heard, & Heard, 2004).

属性

CAS 编号 |

1803-39-0 |

|---|---|

产品名称 |

Valeranone |

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC 名称 |

(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1 |

InChI 键 |

HDVXJTYHXDVWQO-NWANDNLSSA-N |

手性 SMILES |

CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C |

SMILES |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |

规范 SMILES |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |

同义词 |

valeranone valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer yatamanson |

产品来源 |

United States |

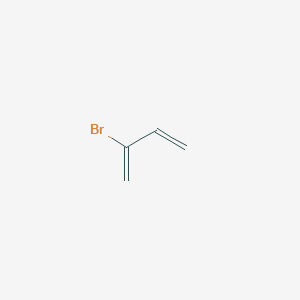

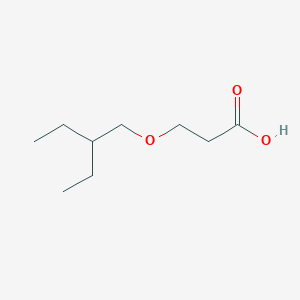

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)